molecular formula C14H28N2O2 B3192193 Tetradecanediamide CAS No. 61382-93-2

Tetradecanediamide

Cat. No.: B3192193
CAS No.: 61382-93-2
M. Wt: 256.38 g/mol
InChI Key: MJUDKYVSUQWNTB-UHFFFAOYSA-N
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Description

Tetradecanediamide is a diamide compound characterized by a 14-carbon alkyl chain (tetradecane) linked to two amide functional groups. This compound’s diamide structure may confer unique physicochemical properties, such as enhanced stability or intermolecular hydrogen bonding, compared to monoamide analogs. However, its toxicity, biodegradability, and industrial applications remain understudied, as indicated by the lack of comprehensive safety data in the literature .

Properties

CAS No.

61382-93-2

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tetradecanediamide

InChI

InChI=1S/C14H28N2O2/c15-13(17)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18/h1-12H2,(H2,15,17)(H2,16,18)

InChI Key

MJUDKYVSUQWNTB-UHFFFAOYSA-N

SMILES

C(CCCCCCC(=O)N)CCCCCC(=O)N

Canonical SMILES

C(CCCCCCC(=O)N)CCCCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetradecanediamide with structurally or functionally related compounds, focusing on molecular features, stability, applications, and toxicological profiles.

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Structure Type Key Features Applications Toxicity Data Availability
This compound 917827-90-8* Diamide (C14 chain) Two amide groups; long hydrophobic chain Life sciences research (hypothesized) Limited (No data available)
N-Tetradecanamide Not provided Monoamide (C14 chain) Single amide group; similar chain length R&D applications (e.g., surfactants) Incomplete characterization
N-(3-(Dimethylamino)propyl)tetradecanamide 45267-19-4 Substituted amide Dimethylamino-propyl substituent Life sciences research (explicitly stated) Not reported
Ranitidine diamine hemifumarate Not provided Diamine derivative Sulfur-containing; pharmaceutical link Drug synthesis (related compound) Well-documented (pharma standards)

Note: CAS number for this compound inferred from ; other analogs derived from .

Structural and Functional Insights

Amide Group Configuration: this compound’s dual amide groups may enhance its polarity and hydrogen-bonding capacity compared to N-Tetradecanamide (monoamide). This structural difference could influence solubility in aqueous or organic solvents, impacting its utility in drug delivery or material science .

Stability and Reactivity: N-Tetradecanamide is stable under normal conditions but reacts with strong acids, bases, or oxidizing agents, producing toxic fumes upon combustion . This compound’s reactivity profile is unknown but may differ due to its diamide structure. Ranitidine-related diamines (e.g., Ranitidine diamine hemifumarate) exhibit well-characterized stability in pharmaceutical contexts, suggesting that this compound’s performance in similar applications would require empirical validation .

Toxicological and Ecological Profiles: Both this compound and N-Tetradecanamide lack comprehensive toxicity data, limiting their use outside controlled R&D settings . In contrast, the Comparative Toxicogenomics Database (CTD) curates data on over 1,600 amino acid-based compounds, which may include amide analogs, but this compound-specific entries are absent .

Ranitidine derivatives highlight the pharmaceutical relevance of diamines and diamides, though this compound’s bioactivity remains unexplored .

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